N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
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Overview
Description
N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylamine Core: Starting with 4-fluorobenzyl chloride, it can be reacted with ammonia or an amine to form the benzylamine core.
Addition of the Furan Ring: The furan-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Propan-1-amine Backbone: The propan-1-amine backbone can be constructed through a series of alkylation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
- N-(4-methylbenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
Uniqueness
N-(4-fluorobenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as reactivity and biological activity, compared to its analogs.
Properties
Molecular Formula |
C21H22FNO |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C21H22FNO/c1-16-4-8-18(9-5-16)20(21-3-2-14-24-21)12-13-23-15-17-6-10-19(22)11-7-17/h2-11,14,20,23H,12-13,15H2,1H3 |
InChI Key |
KXYTXJUDZMMHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
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